molecular formula C19H19N5O2 B11024422 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione

2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione

Cat. No.: B11024422
M. Wt: 349.4 g/mol
InChI Key: ZDUGVRFSMIRSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione is a complex heterocyclic compound that incorporates a triazole ring, a pyridine ring, and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing heterocycles, such as:

Uniqueness

What sets 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

8-pentyl-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9-dione

InChI

InChI=1S/C19H19N5O2/c1-2-3-4-7-23-8-5-13-10-14-6-9-24(19-20-12-21-22-19)18(26)16(14)11-15(13)17(23)25/h5-6,8-12H,2-4,7H2,1H3,(H,20,21,22)

InChI Key

ZDUGVRFSMIRSBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=CC3=C(C=C2C1=O)C(=O)N(C=C3)C4=NC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.